molecular formula C11H19N3O B2500741 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole CAS No. 2044902-49-8

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole

Cat. No.: B2500741
CAS No.: 2044902-49-8
M. Wt: 209.293
InChI Key: NRLJUAQFYGGZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of azetidines and imidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Imidazole Ring: This step often involves the use of imidazole derivatives and suitable coupling agents.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-dimethylazetidin-2-yl)-1H-imidazole: Lacks the methoxyethyl group.

    1-(2-methoxyethyl)-1H-imidazole: Lacks the azetidine ring.

    3,3-dimethylazetidine: Lacks the imidazole ring.

Uniqueness

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is unique due to the presence of both the azetidine and imidazole rings, along with the methoxyethyl substitution. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2)8-13-9(11)10-12-4-5-14(10)6-7-15-3/h4-5,9,13H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJUAQFYGGZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=NC=CN2CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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